molecular formula C18H33N3O3 B14671784 2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine CAS No. 37068-45-4

2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine

Cat. No.: B14671784
CAS No.: 37068-45-4
M. Wt: 339.5 g/mol
InChI Key: SRHMTBXFBXEVAF-UHFFFAOYSA-N
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Description

2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of three 3-methylbutoxy groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-methylbutanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 3-methylbutoxy groups. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazine oxides.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: The 3-methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene
  • 2,4,6-Tri-tert-butylphenol
  • Tris(2,4,6-trimethoxyphenyl)phosphine

Uniqueness

2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine is unique due to its specific substitution pattern and the presence of 3-methylbutoxy groups. This gives it distinct chemical properties and potential applications compared to other triazine derivatives. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

37068-45-4

Molecular Formula

C18H33N3O3

Molecular Weight

339.5 g/mol

IUPAC Name

2,4,6-tris(3-methylbutoxy)-1,3,5-triazine

InChI

InChI=1S/C18H33N3O3/c1-13(2)7-10-22-16-19-17(23-11-8-14(3)4)21-18(20-16)24-12-9-15(5)6/h13-15H,7-12H2,1-6H3

InChI Key

SRHMTBXFBXEVAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=NC(=NC(=N1)OCCC(C)C)OCCC(C)C

Origin of Product

United States

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